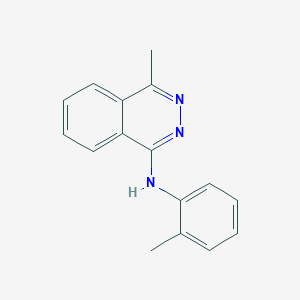

4-methyl-N-(2-methylphenyl)phthalazin-1-amine

Description

4-Methyl-N-(2-methylphenyl)phthalazin-1-amine is a phthalazine derivative characterized by a methyl group at the 4-position of the phthalazine ring and a 2-methylphenyl substituent on the amine group. The compound’s structure (molecular formula: C₁₆H₁₅N₃, molecular weight: 249.31 g/mol) balances aromaticity and moderate hydrophobicity, making it a candidate for drug discovery .

Properties

IUPAC Name |

4-methyl-N-(2-methylphenyl)phthalazin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-11-7-3-6-10-15(11)17-16-14-9-5-4-8-13(14)12(2)18-19-16/h3-10H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBHFODMESHHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NN=C(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-N-(2-methylphenyl)phthalazin-1-amine involves several steps. One common method includes the reaction of 4-methylphthalazin-1(2H)-one with 2-methylphenylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated under reflux for several hours to yield the desired product .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. These methods often use automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

4-Methyl-N-(2-methylphenyl)phthalazin-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Phthalazine derivatives, including 4-methyl-N-(2-methylphenyl)phthalazin-1-amine, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study demonstrated that certain phthalazine derivatives showed promising effects against Pseudomonas aeruginosa and Escherichia coli, two common pathogens responsible for infections .

Table 1: Antimicrobial Activity of Phthalazine Derivatives

| Compound | Gram-negative Bacteria | Gram-positive Bacteria | Fungi |

|---|---|---|---|

| This compound | Moderate Activity | Moderate Activity | Moderate Activity |

| Ampicillin (Standard) | High Activity | High Activity | - |

| Tetracycline (Standard) | High Activity | High Activity | - |

The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Antifungal Applications

Recent studies have highlighted the antifungal potential of phthalazine derivatives. For example, compounds similar to this compound have shown efficacy against various pathogenic fungi, including Cryptococcus neoformans and dermatophytes . The structure-activity relationship (SAR) analyses suggest that modifications at specific positions on the phthalazine ring enhance antifungal activity.

Biological Screening and Drug Development

Inhibitory Effects on Enzymes

Phthalazine derivatives are also being explored for their ability to inhibit specific enzymes involved in disease processes. For instance, some studies have indicated that phthalazine compounds can inhibit phosphodiesterase (PDE), which plays a role in various cardiovascular diseases . This inhibition could lead to potential therapeutic applications in treating conditions such as hypertension and heart failure.

Case Studies and Research Findings

A notable case study involved the synthesis of various phthalazine derivatives, including this compound, followed by biological evaluations that confirmed their antimicrobial and antifungal properties . The research utilized a variety of testing methods, including disc diffusion assays, to assess the efficacy of these compounds against selected microorganisms.

Case Study Overview: Synthesis and Evaluation

- Synthesis : The compound was synthesized through a multi-step reaction involving condensation reactions with appropriate nucleophiles.

- Evaluation : The biological activity was assessed using standard microbiological techniques.

- Results : The synthesized compound exhibited moderate antimicrobial activity compared to established antibiotics.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methylphenyl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis and tumor growth . The compound’s ability to bind to these targets and modulate their activity makes it a promising candidate for drug development .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | LogP* | Notable Properties |

|---|---|---|---|---|---|

| 4-Methyl-N-(2-methylphenyl)phthalazin-1-amine | C₁₆H₁₅N₃ | 249.31 | 2-methylphenyl, 4-methyl | ~3.0 | Moderate hydrophobicity |

| N-(4-Chlorophenyl)-4-methylphthalazin-1-amine | C₁₅H₁₂ClN₃ | 269.73 | 4-chlorophenyl, 4-methyl | ~3.2 | Increased polarity |

| 6-[4-(2-Methylphenyl)piperazin-1-yl]phthalazin-1-amine | C₂₀H₂₁N₅ | 331.42 | Piperazine, 2-methylphenyl | ~2.8 | Enhanced solubility |

| 4-Methyl-N-(3-methylbutyl)phthalazin-1-amine | C₁₃H₁₉N₃ | 217.31 | 3-methylbutyl | ~3.5 | High membrane permeability |

| 4-Methyl-N-{(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl}-7-(piperazin-1-yl)phthalazin-1-amine | C₂₃H₂₆F₃N₅ | 429.48 | Trifluoromethyl, piperazine | ~4.1 | High metabolic stability |

*LogP values estimated using fragment-based methods.

Biological Activity

4-Methyl-N-(2-methylphenyl)phthalazin-1-amine is a phthalazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for further research in pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 212.25 g/mol. The compound features a phthalazine ring system, which is known for its ability to interact with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the potential of phthalazine derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures can inhibit topoisomerases, enzymes crucial for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .

A study evaluating a series of phthalazine derivatives reported that certain modifications enhance cytotoxicity against various cancer cell lines. The mechanism is believed to involve the disruption of DNA synthesis and repair processes, thereby inducing programmed cell death .

Antimicrobial Activity

Phthalazine derivatives have also shown promise as antimicrobial agents. The structural characteristics of this compound may contribute to its effectiveness against bacterial strains. A comparative analysis of similar compounds demonstrated significant antibacterial activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in the fight against antibiotic resistance .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair, such as topoisomerases.

- Protein Interaction : The compound may interfere with protein-protein interactions critical for cancer cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that phthalazine derivatives can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

- Anticancer Screening : A study conducted on various phthalazine derivatives indicated that those with electron-donating groups displayed enhanced anticancer properties due to increased affinity for topoisomerase enzymes. This was evidenced by reduced viability in treated cancer cell lines compared to controls .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant inhibition against Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Comparative Analysis

| Compound | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | Moderate (inhibits topoisomerases) | Effective against Pseudomonas aeruginosa |

| Related Phthalazine Derivative | Structure | High (potent against multiple cancer lines) | Limited |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.